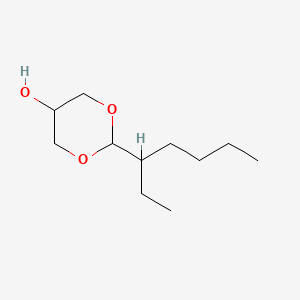

2-(1-Ethylpentyl)-1,3-dioxan-5-ol

Description

Contextualization of Cyclic Acetal (B89532) and Ketal Chemistry in Advanced Organic Synthesis

Cyclic acetals and ketals are pivotal functional groups in the realm of advanced organic synthesis. researchgate.net They are primarily recognized for their role as protecting groups for carbonyl functionalities, namely aldehydes and ketones. This protective strategy is crucial in multi-step syntheses where a carbonyl group might otherwise react under conditions intended for other parts of a molecule. researchgate.net The formation of a cyclic acetal or ketal, typically by reacting the carbonyl compound with a diol under acidic conditions, temporarily masks the reactivity of the carbonyl carbon. researchgate.netwikipedia.org

The stability of the cyclic acetal or ketal ring system, often a five-membered 1,3-dioxolane (B20135) or a six-membered 1,3-dioxane (B1201747), is a key attribute. researchgate.net This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group. Subsequently, the carbonyl group can be regenerated through hydrolysis, a reaction also typically catalyzed by acid. libretexts.org

Beyond their role as protecting groups, cyclic acetals and ketals are valuable intermediates in their own right. researchgate.net Their formation can be a key step in the synthesis of complex molecules, including natural products and pharmaceuticals. The stereochemistry of cyclic acetals and ketals can also be controlled and utilized to direct the stereochemical outcome of subsequent reactions, making them important tools in asymmetric synthesis.

The 1,3-Dioxane Scaffold as a Versatile Synthon and Research Platform

The 1,3-dioxane scaffold, a six-membered ring containing two oxygen atoms at the 1 and 3 positions, is a particularly versatile synthon in organic chemistry. Its conformational preferences, typically a chair conformation, provide a predictable three-dimensional framework that can be exploited in the design and synthesis of new molecules.

Researchers have utilized the 1,3-dioxane ring system as a foundational structure for developing new compounds with a variety of biological activities. For instance, series of 5-substituted and 2,5-disubstituted 1,3-dioxanes have been synthesized and investigated for their analgesic properties. nih.gov Furthermore, the 1,3-dioxane scaffold has been employed to create potent and selective agonists for the 5-HT1A receptor, which have shown potential as anxiolytic, antidepressant, and anti-nociceptive agents in preclinical studies. nih.gov

The adaptability of the 1,3-dioxane framework is also evident in its use in diversity-oriented synthesis. Split-pool synthesis methods have been developed to generate large libraries of 1,3-dioxane derivatives, providing a rich source of compounds for screening in various phenotypic and protein-binding assays. nih.gov This highlights the role of the 1,3-dioxane scaffold as a robust platform for the discovery of new bioactive molecules.

Overview of Academic Research Trajectories for Substituted 1,3-Dioxan-5-ols, with Specific Reference to 2-(1-Ethylpentyl)-1,3-dioxan-5-ol

Research into substituted 1,3-dioxan-5-ols, a specific class of 1,3-dioxane derivatives, has explored their synthesis and reactivity. The presence of the hydroxyl group at the 5-position introduces a key functional handle that can be further modified, expanding the synthetic utility of these compounds.

While specific research exclusively focused on This compound is limited in publicly accessible literature, its structure suggests it is an acetal formed from 2-heptanone (B89624) and glycerol (B35011) (propane-1,2,3-triol). The synthesis of related 2-alkyl- and 2,2-dialkyl-1,3-dioxan-5-ones has been described, which can be reduced to the corresponding 1,3-dioxan-5-ols. cdnsciencepub.com

General research trajectories for substituted 1,3-dioxanes often involve their use as intermediates in the synthesis of more complex molecules or the investigation of their biological activities. For example, various 5-substituted 1,3-dioxanes have been prepared and evaluated for their analgesic effects. nih.gov Additionally, derivatives of 1,3-dioxane have been explored as anticonvulsant agents. nih.gov The specific compound this compound, with its particular substitution pattern, would likely be of interest within these broader research contexts, potentially as a synthetic intermediate or as a candidate for biological screening.

Structure

3D Structure

Properties

CAS No. |

4969-00-0 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

2-heptan-3-yl-1,3-dioxan-5-ol |

InChI |

InChI=1S/C11H22O3/c1-3-5-6-9(4-2)11-13-7-10(12)8-14-11/h9-12H,3-8H2,1-2H3 |

InChI Key |

KTDOCHWZNXJZHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C1OCC(CO1)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 2 1 Ethylpentyl 1,3 Dioxan 5 Ol

Primary Synthesis Pathways: Acetalization and Ketalization of Polyols

The fundamental approach to synthesizing 2-(1-Ethylpentyl)-1,3-dioxan-5-ol involves the acetalization of a polyol, in this case, glycerol (B35011), with an aldehyde, 2-ethylhexanal (B89479). Acetalization and the closely related ketalization (using a ketone) are reversible reactions that form cyclic acetals or ketals. mdpi.comrsc.org These reactions are typically catalyzed by acids, which activate the carbonyl group of the aldehyde or ketone for nucleophilic attack by the hydroxyl groups of the polyol. researchgate.netfiveable.me The formation of this compound is a specific example of this broader class of reactions, which are crucial for producing a variety of commercially important compounds, including fuel additives and specialty solvents. mdpi.comfrontiersin.org

Acid-Catalyzed Condensation of Glycerol with Aldehydes: Mechanistic Considerations

The acid-catalyzed condensation of glycerol with an aldehyde, such as 2-ethylhexanal, proceeds through a well-established mechanistic pathway. The reaction is initiated by the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst. mdpi.comresearchgate.netfiveable.me This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the hydroxyl groups of glycerol.

This initial attack forms a hemiacetal intermediate. Subsequent intramolecular cyclization occurs when another hydroxyl group of the glycerol molecule attacks the protonated hemiacetal carbon, leading to the formation of a cyclic acetal (B89532) and the elimination of a water molecule. mdpi.commdpi.com The formation of water as a byproduct makes the reaction reversible, and its removal is often necessary to drive the equilibrium towards the product side. mdpi.comacs.org

The reaction can yield two isomeric products: the six-membered 1,3-dioxane (B1201747) ring and the five-membered 1,3-dioxolane (B20135) ring. nih.govresearchgate.net The formation of the 1,3-dioxane, this compound, involves the primary and one of the secondary hydroxyl groups of glycerol, while the 1,3-dioxolane isomer is formed from the two adjacent hydroxyl groups.

Influence of Catalytic Systems on Reaction Efficiency and Selectivity

The choice of catalyst is paramount in the synthesis of this compound, as it significantly impacts the reaction rate, conversion, and selectivity. Both homogeneous and heterogeneous acid catalysts are employed, each with distinct advantages and disadvantages.

Homogeneous acid catalysts, such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), are widely used for glycerol acetalization due to their high activity and availability. mdpi.comfiveable.me p-TSA is a strong organic acid that is soluble in many organic solvents, making it an effective catalyst for these reactions. fiveable.mewikipedia.org It facilitates the protonation of the aldehyde, thereby accelerating the reaction rate. fiveable.me Studies have shown that the concentration of the homogeneous catalyst and the reaction temperature are critical parameters influencing the conversion of glycerol. mdpi.com However, the use of homogeneous catalysts presents challenges in product separation, catalyst recovery, and potential corrosion issues, which can lead to environmental concerns. frontiersin.org

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of heterogeneous acid catalysts. frontiersin.orgmdpi.com These solid catalysts can be easily separated from the reaction mixture by filtration, allowing for catalyst recycling and a more environmentally friendly process. frontiersin.org

Iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been investigated as a versatile and efficient catalyst for various organic transformations, including acetalization and esterification. dntb.gov.uaorganic-chemistry.orgnih.govrsc.org Its catalytic activity is attributed to its Lewis acidic nature. Supported acids, where an acidic species is immobilized on a solid support like silica (B1680970) or alumina, are another important class of heterogeneous catalysts. monash.edu Examples include supported heteropoly acids and sulfonic acid-functionalized resins like Amberlyst-15. mdpi.comfrontiersin.orgrsc.org These materials offer high surface area and tunable acidity, which can enhance catalytic performance and selectivity. mdpi.commonash.edu The efficiency of these catalysts is often linked to their acid strength, pore structure, and surface properties. mdpi.comrsc.org

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Acid Catalysts | p-Toluenesulfonic Acid, Sulfuric Acid | High activity, readily available. mdpi.com | Difficult to separate and reuse, corrosive, environmental concerns. frontiersin.org |

| Heterogeneous Catalysts | FeCl₃·6H₂O, Supported Acids (e.g., on silica, Amberlyst) | Easy separation and recyclability, reduced corrosion and waste. frontiersin.org | Potentially lower activity than homogeneous counterparts, can be more expensive to prepare. |

Regiochemical Control in Dioxane versus Dioxolane Formation

A critical challenge in the acetalization of glycerol is controlling the regioselectivity to favor the formation of the six-membered 1,3-dioxane ring over the five-membered 1,3-dioxolane isomer. mdpi.comfrontiersin.org The product distribution is influenced by several factors, including the nature of the aldehyde, the catalyst, and the reaction conditions.

Generally, the formation of the five-membered dioxolane ring (a kinetically favored product) is often preferred. rsc.orgrsc.org However, the six-membered dioxane ring can be the thermodynamically more stable product under certain conditions. core.ac.uk For instance, in the acetalization of glycerol with benzaldehyde, the dioxane-type isomer has been shown to be more stable at low pH. core.ac.uk

The choice of catalyst can play a significant role in directing the selectivity. Some catalytic systems have been shown to favor the formation of the dioxane product. For example, in the acetalization of glycerol with paraformaldehyde, a higher selectivity towards the dioxane isomer has been observed. frontiersin.org The interplay between kinetic and thermodynamic control is crucial, and by carefully selecting the reaction parameters, it is possible to influence the final product ratio.

| Factor | Influence on Regioselectivity (Dioxane vs. Dioxolane) | Reference |

|---|---|---|

| Aldehyde Structure | The structure of the aldehyde can influence the product distribution. | frontiersin.org |

| Catalyst Type | Certain catalysts can preferentially promote the formation of one isomer over the other. | frontiersin.org |

| Reaction Conditions (Temperature, Time) | Kinetic vs. thermodynamic control can be manipulated by adjusting temperature and reaction time. | core.ac.uk |

| pH | The acidity of the reaction medium can affect the stability and equilibrium between the isomers. | core.ac.uk |

Diastereoselective and Enantioselective Synthesis Strategies for Substituted Derivatives

The creation of chiral 1,3-dioxane derivatives with high levels of diastereo- and enantioselectivity is paramount for their application in asymmetric synthesis and as chiral building blocks. While direct enantioselective methods for this compound are not extensively documented, several powerful strategies for related systems can be applied.

One prominent approach involves the enantioselective deprotonation of prochiral 2,2-disubstituted-1,3-dioxan-5-ones using chiral lithium amide bases. cdnsciencepub.com For instance, the deprotonation of dioxanones with two different alkyl groups at the 2-position has been achieved with enantiomeric excesses (ee) of up to 70%. cdnsciencepub.com The resulting chiral enolate can then be stereoselectively reduced to the corresponding 1,3-dioxan-5-ol (B53867).

Another powerful technique is the asymmetric allylboration of aldehydes. nih.gov Highly diastereo- and enantioselective syntheses of 1,5-disubstituted pent-2-endiols have been achieved through one-pot double allylboration reactions. nih.gov These diols can then serve as precursors for the formation of the 1,3-dioxane ring. The stereocontrol in these reactions is typically excellent, with reported diastereoselectivities of ≥20:1 and enantiomeric excesses ranging from 89-96%. nih.gov

Furthermore, rhodium-catalyzed asymmetric three-component reactions have been developed for the synthesis of chiral 1,3-dioxoles, which share structural similarities with 1,3-dioxanes. nih.gov These reactions can achieve high yields and excellent enantioselectivity, offering a potential, albeit less direct, route to chiral 1,3-dioxane precursors. nih.gov

Table 1: Comparison of Enantioselective Strategies

| Method | Precursor | Reagents | Key Features | Reported Selectivity |

|---|---|---|---|---|

| Enantioselective Deprotonation | 2,2-dialkyl-1,3-dioxan-5-one | Chiral Lithium Amides | Forms chiral enolates | Up to 70% ee |

| Asymmetric Allylboration | Aldehydes | Chiral Allylborane Reagents | One-pot synthesis of chiral diols | ≥20:1 dr, 89-96% ee |

Advanced Synthetic Routes and Derivatization

Advanced synthetic routes provide efficient and often scalable methods for the preparation of this compound and its derivatives. These methods often leverage readily available starting materials and employ strategic reaction cascades.

Synthesis from Precursor 1,3-Dioxan-5-one Intermediates

The key steps in a typical synthesis of a 2-substituted-1,3-dioxan-5-one are:

Acetal or ketal formation with tris(hydroxymethyl)aminomethane. chemicalbook.com

Oxidative cleavage of the resulting amino diol to the corresponding ketone. chemicalbook.com

Once the 2-(1-ethylpentyl)-1,3-dioxan-5-one is obtained, it can be readily reduced to the target this compound using a variety of reducing agents. However, care must be taken as the reduction of the carbonyl group can sometimes compete with deprotonation when using reagents like lithium diisopropylamide (LDA). cdnsciencepub.com

A patent describes a method for producing 1,3-dioxan-5-ones from a mixture of 1,3-dioxane and 1,3-dioxolane derivatives through an oxidation step. google.com This highlights an industrial approach to obtaining the key ketone intermediate.

Multicomponent Reactions Incorporating the 1,3-Dioxane Framework

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules in a single step, and this strategy has been applied to the synthesis of 1,3-dioxane structures. For example, tandem Knoevenagel condensation and Michael additions of aromatic aldehydes and 1,3-dioxane-4,6-dione (B14002328) have been used to synthesize 5,5-(phenylmethylene)bis(1,3-dioxane-4,6-dione) derivatives. clockss.org While not directly yielding the target molecule, this demonstrates the potential of MCRs in building the core 1,3-dioxane framework.

More recently, a synergetic photoredox/copper catalysis system has been developed for multicomponent radical cross-couplings, which could potentially be adapted for the synthesis of complex substituted dioxanes. acs.org

Preparation via Reaction of Bis-hydroxymethyl Compounds with Orthocarbonate Esters

The formation of the 1,3-dioxane ring is classically achieved through the acetalization reaction between a 1,3-diol and a carbonyl compound or its equivalent. wikipedia.org The reaction of a suitable bis-hydroxymethyl compound with an orthoester, such as triethyl or trimethyl orthoformate, is a common and effective method. thieme-connect.de Orthoesters serve as both a source of the acetal carbon and as a water scavenger, driving the reaction equilibrium towards the formation of the 1,3-dioxane. thieme-connect.de

In the context of synthesizing this compound, this would involve the reaction of a protected glycerol derivative (a bis-hydroxymethyl compound) with 2-ethylhexanal diethyl acetal or a similar orthoester derivative of 2-ethylhexanal in the presence of an acid catalyst.

Isolation and Purification Techniques for Research-Grade Compounds

The isolation and purification of this compound to a research-grade standard is critical for its characterization and use in further applications. Chromatographic methods are the cornerstone of this process.

Chromatographic Separation Methods (e.g., Column Chromatography, HPLC)

Column Chromatography: Flash column chromatography is a standard method for the purification of 1,3-dioxane derivatives from reaction mixtures. mdpi.com The choice of eluent system is crucial and is typically determined by thin-layer chromatography (TLC) analysis. rsc.org Common solvent systems include mixtures of hexane (B92381) and ethyl acetate.

High-Performance Liquid Chromatography (HPLC): For achieving high purity, High-Performance Liquid Chromatography (HPLC) is an indispensable tool. Reverse-phase (RP) HPLC is particularly well-suited for the separation of moderately polar compounds like this compound.

A documented HPLC method for the separation of a structurally similar compound, 2-(2,6-dimethyl-1,5-heptadienyl)-1,3-dioxan-5-ol, utilizes a Newcrom R1 column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, the phosphoric acid can be replaced with formic acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Table 2: Chromatographic Purification Parameters for 1,3-Dioxane Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradients | General purification | rsc.org |

Crystallization and Diastereomer Separation

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data or detailed research findings on the crystallization and diastereomer separation of this compound could be located.

The synthesis of this compound results in the formation of multiple stereoisomers due to the presence of chiral centers. The separation of these diastereomers is a critical step for the isolation of a single, pure stereoisomer. Typically, this is achieved through methods such as crystallization, which exploits the different physicochemical properties of the diastereomers.

While general principles of diastereomer separation are well-established in organic chemistry, specific protocols are highly dependent on the individual compound's properties. Factors such as solvent systems, temperature, and the presence of additives can significantly influence the efficiency and success of crystallization-based separations.

Unfortunately, no published studies were found that detail the application of these techniques to this compound. Therefore, specific conditions, research findings, and data tables for the crystallization and diastereomer separation of this compound are not available.

Stereochemical and Conformational Landscape of 2 1 Ethylpentyl 1,3 Dioxan 5 Ol

Isomeric Considerations: Cis-Trans Isomerism and Chiral Centers

The structure of 2-(1-ethylpentyl)-1,3-dioxan-5-ol possesses multiple chiral centers, giving rise to a variety of stereoisomers. The potential for cis-trans isomerism is determined by the spatial arrangement of the substituents on the 1,3-dioxane (B1201747) ring.

The key chiral centers in the molecule are:

C2: The carbon atom bonded to the two ring oxygens and the 1-ethylpentyl group.

C5: The carbon atom bonded to the hydroxyl group.

C1' of the ethylpentyl group: The carbon atom of the side chain that is directly attached to the C2 of the dioxane ring.

The presence of these three chiral centers means that a total of 2³ = 8 stereoisomers are possible for this compound.

Diastereomeric Relationships at the 2-Position and C5

The relative orientation of the 1-ethylpentyl group at C2 and the hydroxyl group at C5 defines the cis-trans isomerism of the molecule. libretexts.orglibretexts.org

Cis Isomers: The 1-ethylpentyl group and the hydroxyl group are on the same side of the 1,3-dioxane ring. In the preferred chair conformation, this corresponds to one substituent being in an axial position and the other in an equatorial position (axial-equatorial or equatorial-axial).

Trans Isomers: The 1-ethylpentyl group and the hydroxyl group are on opposite sides of the ring. This arrangement allows for both substituents to be in equatorial positions (diequatorial) or both to be in axial positions (diaxial).

For any given configuration of the chiral center in the 1-ethylpentyl side chain (e.g., 1'R), four distinct diastereomers exist based on the configurations at C2 and C5. These diastereomers exhibit different physical and chemical properties due to their unique three-dimensional structures.

| Relationship | C2 Configuration | C5 Configuration | Relative Orientation |

| trans | R | R | trans |

| cis | R | S | cis |

| cis | S | R | cis |

| trans | S | S | trans |

Enantiomeric Forms and Absolute Configuration

Each of the diastereomers of this compound has a non-superimposable mirror image, its enantiomer. For example, the enantiomer of the (2R, 5R, 1'R) isomer is the (2S, 5S, 1'S) isomer. The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org

To determine the configuration (R or S):

Prioritize the four groups attached to the chiral center based on atomic number.

Orient the molecule so that the lowest-priority group points away from the viewer.

Trace the path from the highest priority group to the second, then to the third. A clockwise path indicates an 'R' configuration, while a counter-clockwise path indicates an 'S' configuration. libretexts.org

The combination of these configurations at all three chiral centers defines the specific enantiomeric form of the molecule.

Conformational Analysis of the 1,3-Dioxane Ring System

The spatial arrangement and stability of this compound are largely dictated by the conformational preferences of the six-membered 1,3-dioxane ring.

Chair Conformation and Departures from Ideal Geometry

Like cyclohexane (B81311), the 1,3-dioxane ring predominantly adopts a chair conformation to minimize angular and torsional strain. researchgate.netthieme-connect.de However, the presence of two oxygen atoms in the ring introduces geometric distortions compared to a perfect cyclohexane chair. The C-O bond length is shorter than the C-C bond length, which can affect bond angles and lead to increased diaxial interactions between substituents. thieme-connect.de While twist-boat conformations are possible local minima on the potential energy surface, the chair conformer is generally the most stable. researchgate.netacs.org

Anomeric and Stereoelectronic Effects on Conformational Preferences

Stereoelectronic effects, including the anomeric effect, play a crucial role in the conformational preferences of 1,3-dioxanes. The anomeric effect specifically describes the tendency for an electronegative substituent at the anomeric carbon (C2) to favor an axial orientation. wikipedia.orgyoutube.com This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair on a ring oxygen atom and the antibonding (σ*) orbital of the C2-substituent bond. wikipedia.orgrsc.org

Influence of the 1-Ethylpentyl Substituent on Ring Dynamics

The conformational equilibrium of the 1,3-dioxane ring is significantly influenced by its substituents. The 1-ethylpentyl group at the C2 position is sterically demanding. To avoid severe 1,3-diaxial interactions with the axial hydrogens at C4 and C6, this group will have a very strong preference for the equatorial position. thieme-connect.delibretexts.orgyoutube.com This high energetic penalty for an axial orientation effectively "locks" the ring into a specific chair conformation, greatly restricting ring inversion.

The hydroxyl group at C5 also generally prefers an equatorial orientation to minimize steric strain, although its conformational energy is lower than that of the much larger 1-ethylpentyl group. researchgate.net

Considering these factors, the most stable stereoisomer of this compound would be the trans-isomer, which allows both the large 1-ethylpentyl group at C2 and the hydroxyl group at C5 to occupy equatorial positions in the chair conformation. In the cis-isomer, one group must be axial while the other is equatorial. The conformer with the equatorial 1-ethylpentyl group and an axial hydroxyl group would be significantly more stable than the alternative with an axial 1-ethylpentyl group.

| Isomer | C2-Substituent | C5-Substituent | Relative Stability | Reason |

| trans | Equatorial | Equatorial | Most Stable | Minimizes steric strain for both groups. libretexts.org |

| cis | Equatorial | Axial | Less Stable | Experiences 1,3-diaxial interaction from the axial -OH group. |

| cis | Axial | Equatorial | Much Less Stable | Experiences severe 1,3-diaxial interactions from the bulky axial 1-ethylpentyl group. youtube.com |

| trans | Axial | Axial | Least Stable | Experiences severe 1,3-diaxial interactions from both axial groups. |

Experimental Determination of Stereochemistry and Conformation

The precise spatial arrangement of atoms and functional groups in this compound is determined through a combination of advanced spectroscopic and crystallographic techniques.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy stands as a powerful tool for probing the connectivity and spatial relationships of atoms within a molecule in solution. For a molecule with multiple chiral centers like this compound, a suite of one-dimensional and two-dimensional NMR experiments is essential for unambiguous stereochemical assignment.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is fundamental in identifying proton-proton (¹H-¹H) spin-spin coupling networks. researchgate.net By revealing which protons are scalar-coupled, COSY helps to establish the connectivity of the carbon backbone, including the ethylpentyl substituent and the dioxane ring. Cross-peaks in the COSY spectrum indicate protons that are typically three bonds apart (³J-coupling), providing a roadmap of the molecule's framework. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment is crucial for determining through-space proximity of protons, regardless of their bonding connectivity. ua.es The intensity of NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it highly sensitive to short-range interactions. This information is invaluable for establishing the relative stereochemistry of substituents on the dioxane ring. For instance, observing a NOESY correlation between the proton at C5 and a proton on the ethylpentyl group at C2 would suggest they are on the same face of the dioxane ring.

Table 1: Representative NMR Data for Substituted 1,3-Dioxanes

| Nucleus | Chemical Shift (ppm) Range | Key Correlations |

| ¹H NMR | ||

| H at C2 | 4.5 - 5.0 | COSY with protons on the ethylpentyl group |

| H at C4, C6 (axial) | 3.5 - 4.0 | COSY with H at C5; NOESY with axial protons |

| H at C4, C6 (equatorial) | 4.0 - 4.5 | COSY with H at C5; NOESY with equatorial protons |

| H at C5 | 3.8 - 4.2 | COSY with H at C4, C6 |

| Protons on Ethylpentyl Group | 0.8 - 2.0 | COSY within the alkyl chain |

| ¹³C NMR | ||

| C2 | 95 - 105 | HMBC with H at C4, C6 and ethylpentyl protons |

| C4, C6 | 60 - 70 | HSQC with H at C4, C6 |

| C5 | 65 - 75 | HSQC with H at C5 |

| Carbons in Ethylpentyl Group | 10 - 40 | HSQC/HMBC with corresponding protons |

Note: The chemical shift values are approximate and can vary based on the specific stereoisomer and solvent used.

X-ray Crystallography for Solid-State Structural Elucidation

While NMR provides detailed information about the molecule's structure in solution, X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state. nih.gov By diffracting X-rays through a single crystal of this compound, a three-dimensional electron density map can be generated, revealing precise bond lengths, bond angles, and torsional angles.

This technique is the gold standard for confirming the relative and absolute stereochemistry of chiral centers. In a related compound, 2-(2-Nitrophenyl)-1,3-dioxan-5-ol, X-ray analysis revealed a chair conformation for the 1,3-dioxane ring with both the hydroxyl and the nitrophenyl groups occupying equatorial positions to minimize steric hindrance. nih.govnih.gov It is expected that this compound would also adopt a similar low-energy chair conformation in the solid state, with the bulky ethylpentyl group and the hydroxyl group preferentially in equatorial positions to reduce 1,3-diaxial interactions.

Vibrational Spectroscopy for Conformational Insight

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are sensitive to the local environment of functional groups and can be used to gain insight into the conformational preferences of this compound.

FT-IR Spectroscopy: The position, shape, and intensity of absorption bands in an FT-IR spectrum are characteristic of specific functional groups and their conformations. For instance, the O-H stretching vibration of the hydroxyl group can provide information about hydrogen bonding, which can be influenced by the substituent's orientation on the dioxane ring. jyoungpharm.org The C-O stretching vibrations of the dioxane ring are also sensitive to its conformation.

By comparing the experimental vibrational spectra with those predicted from computational models of different conformers, it is possible to identify the most stable conformation present.

Computational Molecular Analysis of Stereoisomers and Conformers

Computational chemistry provides a powerful avenue for exploring the complex potential energy surface of this compound, offering insights that complement experimental findings.

Quantum Mechanical Calculations

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio methods, are used to calculate the electronic structure and energy of a molecule with a high degree of accuracy. mdpi.com These calculations can be used to:

Optimize Geometries: Determine the lowest energy (most stable) three-dimensional structure of different stereoisomers and conformers.

Calculate Relative Energies: Predict the relative stability of different conformations, such as the chair, boat, and twist-boat forms of the dioxane ring, and the different rotamers of the ethylpentyl group.

Predict Spectroscopic Properties: Calculate NMR chemical shifts and coupling constants, as well as vibrational frequencies, which can be compared with experimental data to validate the computational model and aid in spectral assignment. researchgate.net

For substituted dioxanes, DFT calculations have been shown to accurately predict geometries and vibrational frequencies. researchgate.net

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanical calculations are highly accurate, they can be computationally expensive for large systems or for exploring a wide range of conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations offer a more efficient approach to explore the conformational space.

Molecular Mechanics: MM methods use a classical force field to approximate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid energy minimization of many different starting conformations, providing a broad overview of the low-energy landscape.

Molecular Dynamics: MD simulations solve Newton's equations of motion for the atoms in a molecule over time, providing a dynamic picture of its conformational behavior. This can reveal the accessible conformations at a given temperature and the pathways for interconversion between them.

By employing these computational tools, researchers can systematically investigate the vast number of possible stereoisomers and conformers of this compound, providing a detailed understanding of its structural preferences that is essential for predicting its interactions and reactivity.

Prediction of Spectroscopic Parameters from Computational Models

The elucidation of the three-dimensional structure of molecules like this compound is greatly facilitated by the integration of experimental spectroscopic techniques with computational modeling. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions, when compared with experimental data, provide a powerful method for confirming molecular structure and understanding its conformational intricacies.

The process of predicting spectroscopic parameters begins with the construction of a molecular model of this compound. Due to the presence of multiple chiral centers—at C2, C5 of the dioxane ring and at C1 of the ethylpentyl group—several diastereomers are possible. For each of these stereoisomers, a conformational search is typically performed to identify the lowest energy (most stable) conformers. This is crucial as the predicted spectra are often a Boltzmann-weighted average of the spectra of the individual stable conformers.

Once the stable conformers are identified and their geometries optimized, the spectroscopic properties are calculated. For NMR spectroscopy, the GIAO (Gauge-Including Atomic Orbital) method is commonly employed to calculate the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts (δ) by referencing them to the calculated shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For Infrared (IR) spectroscopy, the calculation involves determining the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental spectra. The intensities of the IR bands are also calculated, which aids in the interpretation of the spectrum.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations. By correlating the predicted spectroscopic parameters with experimentally obtained data, it is possible to assign specific signals to individual atoms and vibrational modes within the molecule, thereby providing a detailed picture of its stereochemical and conformational landscape. This synergy between computational and experimental methods is a cornerstone of modern structural chemistry.

Predicted ¹H NMR Chemical Shifts

The following table presents hypothetical ¹H NMR chemical shift values for a plausible diastereomer of this compound, calculated using a standard DFT method. The values are illustrative and would vary between different stereoisomers and conformers.

| Atom | Predicted Chemical Shift (ppm) |

| H on C2 | 4.65 |

| H on C5 | 3.80 |

| OH on C5 | 2.50 |

| H on C1' | 3.60 |

| CH₂ (ethyl) | 1.55 |

| CH₃ (ethyl) | 0.90 |

| CH₂ (pentyl) | 1.30 - 1.45 |

| CH₃ (pentyl) | 0.88 |

| Dioxane Ring H | 3.90 - 4.20 |

Predicted ¹³C NMR Chemical Shifts

Similarly, the predicted ¹³C NMR chemical shifts provide insight into the carbon framework of the molecule.

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 98.5 |

| C4 | 67.2 |

| C5 | 65.8 |

| C6 | 67.2 |

| C1' | 78.0 |

| C2' (ethyl) | 28.5 |

| C3' (ethyl) | 11.5 |

| Pentyl Chain Carbons | 14.0 - 32.0 |

Predicted IR Vibrational Frequencies

The predicted IR spectrum is characterized by absorption bands corresponding to the various functional groups present in the molecule. The table below lists some of the key predicted vibrational frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| O-H Stretch | 3450 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C-O-C Stretch (Acetal) | 1050 - 1150 | Strong |

| C-O Stretch (Alcohol) | 1030 | Medium |

| C-H Bend | 1370 - 1465 | Medium |

Chemical Reactivity and Functionalization of 2 1 Ethylpentyl 1,3 Dioxan 5 Ol

Reactions at the Hydroxyl Group (C5-OH)

The secondary alcohol at the C5 position of the 1,3-dioxane (B1201747) ring is a key site for functionalization. Its reactivity is typical of secondary alcohols, undergoing esterification, etherification, oxidation, and protection/deprotection reactions.

Esterification Reactions and Their Stereochemical Implications

The hydroxyl group of 2-(1-ethylpentyl)-1,3-dioxan-5-ol can be readily converted to an ester. This transformation is typically achieved by reacting the alcohol with an acyl halide, anhydride, or carboxylic acid under appropriate catalytic conditions. The stereochemistry of the C5 position can influence the outcome of these reactions and the properties of the resulting esters.

For instance, in related 2-phenyl-1,3-dioxan-5-ol (B158224) systems, the cis and trans isomers exhibit different reactivity. The reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine-carbon tetrabromide leads to a mixture of products, including the trans-diastereoisomer and a ring-contracted product, cis-4-bromomethyl-2-phenyl-1,3-dioxolane. sigmaaldrich.com This highlights the potential for stereochemical changes during functionalization.

Esterification can also be a key step in the synthesis of more complex molecules. For example, 2-phenyl-1,3-dioxan-5-ol has been used as a starting material for the synthesis of the carbonate of glycerol (B35011) monomer, 5-benzyloxy-1,3-dioxan-2-one, which can then be used in polymerization reactions. sigmaaldrich.com

Table 1: Examples of Esterification Reactions on 1,3-Dioxan-5-ol (B53867) Derivatives

| Starting Material | Reagent | Product | Application |

| 2-Phenyl-1,3-dioxan-5-ol | Triphenylphosphine-carbon tetrabromide | cis-4-Bromomethyl-2-phenyl-1,3-dioxolane, trans-5-bromo-2-phenyl-1,3-dioxan | Synthetic intermediate |

| 2-Phenyl-1,3-dioxan-5-ol | - | 5-Benzyloxy-1,3-dioxan-2-one | Monomer for copolymerization |

Etherification and Alkylation Strategies

The formation of an ether from the C5-OH group provides a stable, protected form of the alcohol. Etherification is typically carried out by deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. The choice of the alkylating agent and reaction conditions can be tailored to introduce a variety of alkyl or aryl groups.

These ether-protecting groups are generally stable under a wide range of reaction conditions, making them valuable in multi-step syntheses. highfine.com

Oxidation to 2-(1-Ethylpentyl)-1,3-dioxan-5-one: Reaction Conditions and Yield Optimization

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-(1-ethylpentyl)-1,3-dioxan-5-one. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and scale of the reaction.

Common methods for the oxidation of secondary alcohols include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and the use of chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). The optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing the yield of the desired ketone and minimizing side reactions.

Reactivity of the Cyclic Acetal (B89532) Moiety

The 1,3-dioxane ring constitutes a cyclic acetal. Acetal groups are generally stable to basic and nucleophilic conditions but are susceptible to cleavage under acidic conditions.

Hydrolysis Mechanisms and Stability under Varied pH Conditions

The stability of the 2-(1-ethylpentyl)-1,3-dioxane ring is highly dependent on the pH of the surrounding medium. In neutral or basic conditions, the acetal is generally stable and unreactive. However, in the presence of acid, the acetal can undergo hydrolysis to regenerate the parent aldehyde (heptan-3-one) and 1,3-propanediol.

The mechanism of acid-catalyzed hydrolysis involves protonation of one of the oxygen atoms of the dioxane ring, followed by ring opening to form a resonance-stabilized carbocation. This intermediate is then attacked by water, and subsequent deprotonation yields the aldehyde and the diol.

The rate of hydrolysis can be influenced by the nature of the substituent at the C2 position. Electron-donating groups can stabilize the carbocation intermediate, potentially accelerating the rate of hydrolysis, while electron-withdrawing groups would have the opposite effect. The stability of 1,3-dioxanes and their deprotection via hydrolysis is a well-established principle in organic synthesis, allowing for the protection and subsequent release of carbonyl functionalities. organic-chemistry.org

Transacetalization Reactions with Other Aldehydes/Ketones

Transacetalization is a key reaction of 1,3-dioxanes, involving the acid-catalyzed exchange of the carbonyl component of the acetal. In the case of this compound, this reaction would entail the replacement of the 2-heptanone (B89624) moiety with another aldehyde or ketone. This equilibrium-driven process is typically facilitated by a catalytic amount of a Brønsted or Lewis acid. organic-chemistry.org

The reaction proceeds via protonation of one of the dioxane oxygen atoms, followed by ring opening to form a stabilized oxocarbenium ion. This intermediate can then be trapped by the new, more reactive or abundant, carbonyl compound present in the reaction mixture. The efficiency of the transacetalization is often influenced by the nature of the incoming carbonyl compound and the reaction conditions. The removal of the liberated 2-heptanone, for instance by distillation, can drive the equilibrium towards the formation of the new acetal.

| Catalyst | Carbonyl Compound | Solvent | Temperature (°C) | Expected Outcome |

| p-Toluenesulfonic acid | Acetone | Acetone | Reflux | Formation of 2,2-dimethyl-1,3-dioxan-5-ol |

| Amberlyst-15 | Benzaldehyde | Toluene | Reflux (Dean-Stark) | Formation of 2-phenyl-1,3-dioxan-5-ol |

| Boron trifluoride etherate | Cyclohexanone | Dichloromethane | Room Temperature | Formation of spiro[cyclohexane-1,2'-(1',3'-dioxan)]-5'-ol |

Table 1: Representative Conditions for the Transacetalization of 2-Alkyl-1,3-dioxan-5-ols.

Selective Ring-Opening Reactions for Synthesis of Linear Polyols

The selective ring-opening of 1,3-dioxanes provides a powerful method for the synthesis of partially protected or unprotected linear polyols. researchgate.net For this compound, reductive cleavage of the acetal function can lead to the formation of a 1,3,5-triol derivative. This transformation is typically achieved through hydrogenolysis or by the action of various reducing agents in the presence of a Lewis acid. researchgate.net

The regioselectivity of the ring opening is a critical aspect of this reaction. In many cases, the direction of cleavage can be controlled by the choice of reagents and the nature of the substituents on the dioxane ring. For instance, the use of diisobutylaluminium hydride (DIBAL-H) has been shown to effect the reductive cleavage of benzylidene acetals with high regioselectivity. researchgate.net Similarly, catalytic hydrogenation over a palladium catalyst can be employed for the deprotection of benzylic acetals. thieme-connect.de

| Reagent System | Solvent | Temperature (°C) | Primary Product |

| H₂, Pd/C | Ethanol | Room Temperature | 1,3-Propanediol derivative (if C2 substituent is benzylic) |

| LiAlH₄/AlCl₃ | Diethyl ether/Toluene | 0 to Room Temperature | 1-(1-Ethylpentyloxy)-propane-2,3-diol |

| DIBAL-H | Toluene | -78 to Room Temperature | Regioselective formation of a mono-protected triol |

Table 2: Conditions for the Reductive Ring-Opening of 2-Substituted 1,3-Dioxanes.

Reactions Involving the Alkyl Substituent at C2

The 1-ethylpentyl group at the C2 position, while primarily influencing the steric environment of the dioxane ring, can itself be a site for chemical modification, provided the reaction conditions are compatible with the acetal and hydroxyl functionalities.

Functionalization of the 1-Ethylpentyl Group (e.g., Hydrogenation, Halogenation, Olefination)

Direct functionalization of the saturated 1-ethylpentyl group is challenging without compromising the integrity of the 1,3-dioxane ring. Most functionalization reactions would likely require prior introduction of a reactive handle, such as a double bond or a carbonyl group, within the alkyl chain.

However, if the alkyl group at C2 were unsaturated (e.g., a vinyl or allyl group), a broader range of transformations would be possible. For instance, an alkenyl substituent could undergo hydrogenation to the corresponding saturated alkyl group. researchgate.net Halogenation reactions, such as bromination, could proceed at an allylic position if one were present. Olefination reactions, such as the Wittig reaction, are not directly applicable to the saturated alkyl group but could be envisioned if the C2 substituent were an acyl group.

Impact of Steric Bulk on Reaction Kinetics and Selectivity

The 1-ethylpentyl group is a sterically demanding substituent. In the preferred chair conformation of the 1,3-dioxane ring, bulky substituents at the C2 position will predominantly occupy the equatorial position to minimize unfavorable 1,3-diaxial interactions. thieme-connect.deacs.org This conformational preference has significant consequences for the reactivity and selectivity of reactions involving the dioxane ring and its substituents.

The steric hindrance imposed by the 1-ethylpentyl group can be expected to:

Decrease Reaction Rates: The approach of reagents to the acetal carbon (C2) and the adjacent oxygen atoms will be impeded, slowing down the rates of reactions such as transacetalization and ring-opening. This effect is particularly pronounced for reactions that proceed through a crowded transition state.

Influence Stereoselectivity: In reactions that generate a new stereocenter, the bulky 1-ethylpentyl group can direct the approach of the incoming reagent, leading to a preference for one stereoisomer over another. For instance, in the reduction of a ketone at the C5 position, the alkyl group at C2 could influence the facial selectivity of hydride attack.

Dictate Regioselectivity: In ring-opening reactions, the steric bulk at C2 can influence which of the C-O bonds is preferentially cleaved. Nucleophilic attack is generally favored at the less sterically hindered carbon atom. libretexts.org In the case of base-catalyzed ring-opening, attack would be expected to occur at C4 or C6 rather than the highly hindered C2.

The interplay between electronic effects and steric hindrance is a key determinant of the chemical behavior of substituted 1,3-dioxanes. acs.org The bulky nature of the 1-ethylpentyl group in this compound is therefore a critical factor to consider when designing synthetic transformations involving this molecule.

Advanced Analytical Characterization in Chemical Research

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for analyzing reaction products and intermediates.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For derivatives of 1,3-dioxane (B1201747), GC-MS provides critical information on molecular weight and fragmentation patterns, which aids in structure elucidation. The electron ionization (EI) mass spectrum of the parent 1,3-dioxane ring shows characteristic fragmentation, and similar patterns would be expected for its substituted analogues. nist.gov

In the analysis of 2-(1-Ethylpentyl)-1,3-dioxan-5-ol, the molecule would first be separated from other components of a mixture on a GC column based on its boiling point and interactions with the stationary phase. Upon entering the mass spectrometer, it would undergo ionization, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation is predictable; for instance, cleavage at the C2 position is common in 2-substituted 1,3-dioxanes, which would result in the loss of the 1-ethylpentyl group. Research on similar 2-aryl-1,3-dioxanes has shown that the stability of the diastereoisomers can be correlated with the intensity of peaks in the fragmentation spectra, allowing for stereochemical investigation. researchgate.netresearchgate.net

Table 1: Illustrative GC-MS Fragmentation Data for a Substituted 1,3-Dioxane Moiety

| Fragment Ion Description | Potential m/z (Mass-to-Charge Ratio) | Significance |

| [M]+ | Expected Molecular Ion | Confirms molecular weight of the compound. |

| [M - C7H15]+ | [M - 99]+ | Loss of the 1-ethylpentyl group from C2. |

| [C7H15]+ | 99 | The 1-ethylpentyl carbocation. |

| [C4H7O2]+ | 87 | Fragment corresponding to the dioxane ring after loss of the C2 substituent and a hydrogen. |

Note: This table is illustrative and represents expected fragmentation patterns. Actual m/z values would be determined experimentally.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. bjbms.orgresearchgate.net For a molecule like this compound, which contains multiple chiral centers, HPLC is particularly crucial for separating diastereomers and enantiomers.

Reversed-phase HPLC (RP-HPLC) is a common mode used for this class of compounds. sielc.com A typical method would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comphcog.com The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The presence of the hydroxyl group and the ether linkages in the target molecule makes it suitable for this technique.

Furthermore, chiral HPLC can be employed to assess enantiomeric excess. This is achieved by using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. mdpi.comwalshmedicalmedia.com The separation of diastereomers, which have different physical properties, can often be achieved on standard non-chiral columns. mdpi.comnih.gov

Table 2: Example HPLC Method Parameters for Isomer Separation of Dioxane Derivatives

| Parameter | Specification | Purpose |

| Column | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | Enantiomeric separation. mdpi.com |

| Mobile Phase | Isocratic or gradient mixture (e.g., Hexane (B92381)/Isopropanol) | Elution and separation of isomers. walshmedicalmedia.com |

| Flow Rate | 0.5 - 1.5 mL/min | Optimization of resolution and analysis time. |

| Detector | UV (if chromophore present) or Refractive Index (RI) / Evaporative Light Scattering (ELSD) | Detection of the analyte as it elutes. |

| Column Temperature | 25 - 40 °C | Control of retention time and selectivity. |

High-Resolution Spectroscopic Techniques for Definitive Structure Elucidation

While chromatography separates components of a mixture, high-resolution spectroscopy provides the detailed information necessary to confirm the exact structure of an isolated compound.

High-Resolution Mass Spectrometry (HRMS) is a vital tool for unambiguously determining the elemental formula of a compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental composition. For this compound (C11H22O3), HRMS would be used to confirm that the experimentally measured exact mass matches the theoretical calculated mass, thereby distinguishing it from other isomers or compounds with the same nominal mass. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure of organic molecules. While standard 1H and 13C NMR provide information about the chemical environment of atoms, advanced techniques offer deeper insights.

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients, which generally correlate with molecular size and shape. manchester.ac.ukresearchgate.net This is particularly useful for analyzing the crude product of a synthesis without prior separation. In a DOSY spectrum, all proton signals belonging to a single molecule will align along the same diffusion coefficient value. jhu.eduyoutube.com This would allow the signals of this compound to be distinguished from those of unreacted starting materials, byproducts, or solvent residues. rsc.org

Solid-State NMR would be applicable if the compound can be obtained in a crystalline or solid form. It provides information about the structure, conformation, and dynamics of molecules in the solid state, which can differ significantly from the solution state.

The stereochemistry of the 1,3-dioxane ring itself has been a subject of intense study, with the ring preferentially adopting a chair-like conformation. thieme-connect.dersc.orgacs.org The precise chemical shifts and coupling constants in the 1H NMR spectrum can reveal the axial or equatorial orientation of substituents. For instance, in 1,3-dioxanes, the equatorial C(5)–H bond often shows different coupling constants compared to the axial C(5)–H bond, a phenomenon known as the Perlin effect. rsc.orgacs.org

Table 3: Typical ¹H NMR Chemical Shift Ranges for the 1,3-Dioxane Ring

| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity (Splitting Pattern) | Notes |

| H-2 (acetal proton) | 4.5 - 5.0 | Singlet or Triplet | Position is highly dependent on substituents. docbrown.infochemicalbook.com |

| H-4, H-6 (axial) | 3.6 - 4.0 | Doublet of doublets or multiplet | Protons adjacent to ring oxygens. docbrown.inforesearchgate.net |

| H-4, H-6 (equatorial) | 4.0 - 4.4 | Doublet of doublets or multiplet | Often downfield compared to axial protons. researchgate.net |

| H-5 (axial/equatorial) | 1.3 - 2.2 | Multiplet | Position influenced by substituents at C5. researchgate.net |

Techniques for Enantiomeric Excess and Stereoisomeric Purity Assessment

Given that this compound possesses three stereocenters (at C2, C5 of the dioxane ring, and C1 of the ethylpentyl group), it can exist as a mixture of up to eight stereoisomers. Assessing the stereoisomeric purity is therefore critical.

The most common methods for this assessment involve chiral chromatography. As mentioned, chiral HPLC is highly effective for separating enantiomers and diastereomers. mdpi.com Similarly, chiral Gas Chromatography (GC) can be used if the compound is derivatized to increase its volatility or if a suitable chiral stationary phase is available. nih.gov For example, the enantiomeric excess (ee) of a product can be determined by integrating the peak areas of the corresponding enantiomers in the chromatogram. nih.gov

NMR spectroscopy can also be used for this purpose through the use of chiral shift reagents or chiral solvating agents . These agents interact with the enantiomers in solution to form transient diastereomeric complexes, which results in separate, distinguishable signals in the NMR spectrum for each enantiomer, allowing for their quantification.

Chiral Chromatography (GC-Chiral, HPLC-Chiral)

Chiral chromatography is an essential technique for the separation of enantiomers and diastereomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the stereoisomers of the analyte, leading to different retention times.

Gas Chromatography-Chiral (GC-Chiral)

For volatile compounds like many 1,3-dioxane derivatives, GC-Chiral is a powerful tool. The separation is typically performed on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. The differential interaction between the enantiomers of this compound and the chiral stationary phase would allow for their separation. The hydroxyl group of the analyte may require derivatization to improve its volatility and interaction with the stationary phase.

High-Performance Liquid Chromatography-Chiral (HPLC-Chiral)

HPLC-Chiral is a widely used method for the separation of a broad range of chiral compounds, including those that are not sufficiently volatile for GC. For the separation of the stereoisomers of this compound, a chiral stationary phase would be employed. Common CSPs include polysaccharide-based phases (e.g., cellulose or amylose (B160209) derivatives), which have proven effective for a wide variety of chiral separations.

In cases where direct separation of enantiomers is challenging, derivatization with a chiral resolving agent can be employed. This converts the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. For instance, the hydroxyl group of this compound could be esterified with a chiral acid to form diastereomeric esters, which would exhibit different retention times on a reverse-phase or normal-phase HPLC column.

Illustrative Data Table for Chiral HPLC Separation

The following table illustrates hypothetical results from a chiral HPLC separation of the enantiomers of a 2,5-disubstituted 1,3-dioxan-5-ol (B53867) derivative. This data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Enantiomer | Retention Time (min) | Peak Area (%) |

| (2R, 5S) | 12.5 | 50.1 |

| (2S, 5R) | 15.2 | 49.9 |

Optical Rotation and Circular Dichroism (CD) Spectroscopy

Once the stereoisomers have been separated, their chiroptical properties can be characterized using techniques such as optical rotation and circular dichroism spectroscopy. These methods provide information about the stereochemistry of the molecules.

Optical Rotation

Optical rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. Enantiomers will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the wavelength of light used, the temperature, the solvent, and the concentration of the sample. For the enantiomers of this compound, one would expect to observe specific rotation values that are equal in magnitude but opposite in sign.

Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the three-dimensional structure of the molecule, including its absolute configuration. For structurally related compounds, the sign and shape of the CD spectrum can often be used to assign the absolute configuration of an unknown stereoisomer by comparison with the spectra of compounds with known configurations. Research on other chiral heterocycles has demonstrated the utility of CD spectroscopy in correlating the spectra with the absolute configurations of the stereoisomers. rsc.org

Illustrative Data Table for Optical Properties

This table presents hypothetical optical property data for the enantiomers of a chiral 1,3-dioxane derivative. This data is for illustrative purposes only.

| Enantiomer | Specific Rotation [α]D (c=1, CHCl3) | Key CD Cotton Effect (nm) |

| (+)-Enantiomer | +25.4° | Positive at 220 |

| (-)-Enantiomer | -25.2° | Negative at 220 |

Exploration of Academic Research Applications in Organic Synthesis and Chemical Biology

Role as a Building Block in Complex Molecule Synthesis

The strategic placement of functional groups within 2-(1-Ethylpentyl)-1,3-dioxan-5-ol makes it a potentially valuable precursor in the synthesis of more complex molecular architectures.

Precursor for Dihydroxyacetone (DHA) and Serinol Derivatives

One of the significant potential applications of this compound lies in its ability to be transformed into the corresponding 2-substituted-1,3-dioxan-5-one. These ketones are recognized as synthetic equivalents of 1,3-dihydroxyacetone (B48652) (DHA), a key building block in nature. usask.ca A patented method outlines the production of 1,3-dioxan-5-ones from 1,3-dioxan-5-ol (B53867) precursors through oxidation. google.com The resulting 2-(1-Ethylpentyl)-1,3-dioxan-5-one can then undergo a deprotection reaction, such as deacetalization, to yield dihydroxyacetone. google.com

Furthermore, 2-phenyl-1,3-dioxan-5-one (B2960626) has been demonstrated as a precursor for the synthesis of an acetal (B89532) form of 2-amino-1,3-propanediol, also known as serinol. Serinol derivatives are important, for instance, as raw materials for X-ray contrast agents. This suggests that 2-(1-Ethylpentyl)-1,3-dioxan-5-one could similarly be converted to serinol analogues, expanding its synthetic utility.

Intermediate in the Synthesis of Chiral Compounds and Natural Product Analogs

The ketone derivative, 2-(1-Ethylpentyl)-1,3-dioxan-5-one, is a key intermediate for the construction of chiral molecules. Research on 2-substituted-1,3-dioxan-5-ones has shown that they readily form enolates (lithium, boron, and titanium). usask.ca These enolates can then participate in diastereoselective aldol (B89426) reactions with aldehydes, a powerful carbon-carbon bond-forming reaction for creating stereocenters. usask.ca The stereochemical outcome of these reactions can be controlled to produce either syn or anti aldol products, depending on the choice of the enolate. usask.ca This capability is fundamental in the total synthesis of polyoxygenated natural products. usask.ca The synthetic utility of this class of compounds has been demonstrated in the synthesis of natural products like (+)-frontalin and protected ketohexoses. usask.ca While specific examples involving the 2-(1-ethylpentyl) substituent are not documented, the general reactivity pattern suggests its potential as an intermediate for various chiral compounds and analogs of natural products.

Development of Novel Protecting Groups and Chiral Auxiliaries

The 1,3-dioxane (B1201747) structure itself is a classic protecting group for 1,3-diols and, in its formation, for carbonyl compounds. organic-chemistry.orgorganic-chemistry.org These cyclic acetals are stable to a wide range of nucleophiles and bases, making them effective for masking the reactivity of these functional groups during multi-step syntheses. organic-chemistry.org Deprotection is typically achieved under acidic conditions. organic-chemistry.org

The inherent chirality of many 1,3-dioxane derivatives also suggests their potential use as chiral auxiliaries. A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. While there is no specific literature describing this compound as a chiral auxiliary, the principles of asymmetric synthesis allow for such a possibility if the compound is resolved into its enantiomers. The stereocenter at the 5-position of the dioxane ring and the chiral carbon in the 1-ethylpentyl group could influence the facial selectivity of reactions on a prochiral center elsewhere in the molecule.

Application in Catalysis and Reaction Design

The structural attributes of this compound also hint at potential roles in the design of catalytic systems and as a component in reaction media.

Ligand Design for Asymmetric Catalysis (if functionalized appropriately)

The oxygen atoms within the 1,3-dioxane ring possess lone pairs of electrons that can coordinate to metal centers. If appropriately functionalized, chiral dioxanes can serve as ligands in asymmetric catalysis, inducing enantioselectivity in metal-catalyzed reactions. While there are no specific reports of this compound being employed as a ligand, its structure provides a scaffold that could be modified for such purposes. For instance, conversion of the hydroxyl group to other donor groups could create a bidentate or even tridentate chiral ligand.

Use as a Solvent or Co-solvent in Specific Chemical Transformations

The use of bio-based and less hazardous solvents is a key aspect of green chemistry. While there is no specific data on the use of this compound as a solvent, related compounds have been explored in this context. For instance, glycerol (B35011) formal, a mixture of 1,3-dioxan-5-ol and 1,3-dioxolan-4-methanol, has been identified as a potential green solvent. The physical properties of this compound, such as its predicted boiling point and polarity, would determine its suitability as a solvent or co-solvent in specific chemical reactions. Its potential as a green solvent would depend on factors like its biodegradability and low toxicity, which have not been reported in the searched literature.

Chemical Biology Research: Investigating Molecular Interactions (In Vitro and Mechanistic Focus)

The 1,3-dioxane framework serves as a versatile scaffold in chemical biology for probing and modulating molecular interactions. Its derivatives have been synthesized and evaluated for a range of biological activities, providing valuable insights into enzyme-ligand interactions and other cellular processes at the molecular level.

Development of Molecular Probes for Target Engagement Studies (e.g., Enzyme-Ligand Interactions in vitro)

While the direct use of this compound as a molecular probe is not prominently described, the 1,3-dioxane ring is a key component in the design of molecules for target engagement studies. The ability to introduce various substituents at different positions of the dioxane ring allows for the fine-tuning of steric and electronic properties, which is crucial for achieving selective binding to biological targets such as enzymes and receptors. nih.gov

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Research into 1,3-dioxane derivatives has shown their potential as MDR modulators. In vitro studies on human Caco-2 cells, which overexpress P-gp, have demonstrated that certain 2,2-diphenyl-1,3-dioxane derivatives can reverse MDR at low concentrations. nih.gov These compounds are thought to interact with P-gp, thereby inhibiting its function and restoring the sensitivity of cancer cells to chemotherapeutic agents. The modular nature of the 1,3-dioxane scaffold allows for the synthesis of a range of derivatives with varying lipophilic and basic moieties to optimize their MDR-reversal activity. nih.gov

Table 1: Selected 1,3-Dioxane Derivatives and their In Vitro Multidrug Resistance Modulating Activity

| Compound Structure | Cell Line | Assay | Key Finding | Reference |

| 2,2-Diphenyl-1,3-dioxane derivatives | Human Caco-2 | MTT Assay | Reversal of tumor cell MDR at low concentrations. | nih.gov |

Novel bacterial topoisomerase inhibitors (NBTIs) represent a promising class of antibiotics to combat drug-resistant bacteria. The 1,3-dioxane moiety has been successfully incorporated as a central linker in the design of potent NBTIs. nih.govnih.gov These inhibitors target DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that the dioxane linker plays a crucial role in orienting the DNA-binding and enzyme-binding domains of the inhibitor for optimal activity. osu.edu Derivatives with the 1,3-dioxane linker have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govosu.edu Mechanistic studies indicate that these compounds stabilize the enzyme-DNA cleavage complex, leading to bacterial cell death. nih.gov

Table 2: Research Findings on 1,3-Dioxane-Linked Bacterial Topoisomerase Inhibitors

| Research Focus | Model Organism/System | Key Findings | Reference |

| Antibacterial Activity | Methicillin-resistant Staphylococcus aureus (MRSA) | Dioxane-linked derivatives show potent antistaphylococcal activity. | nih.govosu.edu |

| Mechanism of Action | In vitro enzyme assays | Inhibition of DNA gyrase and topoisomerase IV. | nih.gov |

| Structure-Activity Relationship | Synthetic derivatives | The 1,3-dioxane linker is critical for potent inhibitory activity. | osu.edu |

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a key role in regulating lipid and glucose metabolism. Dual agonists of PPARα and PPARγ are of significant interest for the treatment of type 2 diabetes and dyslipidemia. Although direct evidence for this compound as a PPAR agonist is lacking, the general principle of using heterocyclic scaffolds for ligand design is well-established in this field. The design of dual agonists requires a molecular scaffold that can be appropriately functionalized to interact with the ligand-binding domains of both receptor subtypes. The stereochemical and conformational properties of scaffolds like 1,3-dioxane could, in principle, be exploited to achieve the desired binding profile.

Exploration of Biological Scaffold Derivatization (e.g., 5-hydroxyalkyl-1,3-dioxanes)

The derivatization of biological scaffolds is a cornerstone of medicinal chemistry for the discovery of new therapeutic agents. The 5-hydroxyalkyl-1,3-dioxane substructure, present in this compound, is a valuable starting point for chemical modification. The hydroxyl group at the C5 position and the alkyl group at the C2 position offer reactive handles for a variety of chemical transformations.

Research has been conducted on the synthesis of derivatives of 5-acetyl- and 5-hydroxyalkyl-1,3-dioxanes to evaluate their biological activities. finechem-mirea.ru These studies often involve reactions such as alkylation and hydrogenation to produce a library of compounds for screening. finechem-mirea.ru For instance, the synthesis of various 3,5-disubstituted isoxazoles bearing a 1,3-dioxane fragment at the C5 position has been reported, demonstrating the utility of this scaffold in creating diverse chemical entities for further biological evaluation. academie-sciences.fr The ability to readily derivatize the 5-hydroxyalkyl-1,3-dioxane core makes it an attractive scaffold for generating compound libraries for high-throughput screening in drug discovery campaigns. finechem-mirea.ru

Materials Science Applications: Non-Polymerization Research

While the primary focus of 1,3-dioxane research has been in the biological and chemical sciences, there is emerging interest in their application in materials science, particularly in non-polymerization contexts. The rigid, chair-like conformation of the 1,3-dioxane ring can impart specific structural properties to materials. Although research into non-polymeric applications of this compound is not documented, related 1,3-dioxane derivatives are being explored. For example, 1,3-dioxanes are used as building blocks in the synthesis of liquid crystals and other organized molecular assemblies. Their defined stereochemistry and potential for introducing various functional groups make them suitable components for creating materials with tailored optical or electronic properties. One study noted the use of 1,4-dioxane (B91453) in the context of modifying collagen for tissue engineering, highlighting the potential for dioxane derivatives to influence the properties of biomaterials. acs.orgacs.org

Use as Additives or Modifiers in Research Materials (e.g., Biofuel Additives)

The investigation into sustainable and renewable energy sources has led to significant research on biofuel additives that can enhance fuel properties and reduce emissions. Derivatives of 1,3-dioxane are among the classes of compounds being explored for this purpose. The synthesis of such compounds often utilizes biomass-derived starting materials like glycerol, a major byproduct of biodiesel production.

Research has demonstrated that the acetalization of glycerol with various aldehydes can yield 1,3-dioxane derivatives that are valuable as biofuel additives. For instance, the reaction of glycerol with hexanal (B45976) produces 2-pentyl-1,3-dioxan-5-ol, a structurally related compound to this compound. researchgate.net These additives can improve the cetane number and reduce the viscosity of biofuels, leading to better combustion performance. researchgate.net A comparative study on the combustion chemistry of 1,3-dioxane and 1,3-dioxolane (B20135) has highlighted their potential as bio-hybrid fuels, indicating that the core dioxane structure is of significant interest in this field. researchgate.netnih.gov

While direct research on the application of this compound as a biofuel additive is not extensively documented, its structural similarity to known additives suggests its potential in this area. The ethylpentyl group would contribute to the lipophilicity of the molecule, a key factor for solubility in biodiesel. The oxygen atoms in the dioxane ring can help to improve the combustion efficiency and reduce particulate matter emissions.

Table 1: Examples of 1,3-Dioxane Derivatives as Biofuel Additives

| Compound | Precursors | Potential Benefits as Biofuel Additive |

| (2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol | Glycerol, Furfural | Valuable dioxolane biofuel additive. researchgate.net |

| 2-pentyl-1,3-dioxan-5-ol | Glycerol, Hexanal | Enhances biofuel properties. researchgate.net |

| 1,3-Dioxane | Formaldehyde, 1,3-propanediol | Studied as a bio-hybrid fuel. nih.govwikipedia.org |

Further research would be necessary to evaluate the specific performance of this compound as a biofuel additive, including its effects on fuel properties such as cloud point, pour point, and oxidative stability.

Exploration in Novel Materials Precursors (Excluding Polymerization or Commercial Aspects)

The 1,3-dioxane framework serves as a versatile scaffold in organic synthesis for the creation of complex molecules and novel materials. The functional groups present in this compound, namely the hydroxyl group and the acetal linkage, provide reactive sites for further chemical transformations, making it a potential precursor for new, non-polymeric materials.

The hydroxyl group can be a site for esterification or etherification, allowing for the attachment of various functional moieties. These modifications can lead to the synthesis of molecules with specific electronic, optical, or biological properties. For example, functionalized benzo rsc.orgclockss.orgdioxin-4-ones, which share the core dioxane structure, have been used as intermediates in the synthesis of salicylamides, a class of compounds with applications in medicinal chemistry. rsc.orgnih.gov

The acetal group in the 1,3-dioxane ring is sensitive to acidic conditions, allowing for its cleavage to reveal a diol and an aldehyde. This reactivity can be harnessed in synthetic strategies to construct more complex molecular architectures. Research on 1,3-dioxane-4,6-diones has shown their utility in the synthesis of various heterocyclic systems through tandem Knoevenagel condensation and Michael addition reactions. clockss.org

While specific studies on this compound as a materials precursor are not prominent, the known chemistry of the 1,3-dioxane ring system suggests its potential. The combination of the chiral ethylpentyl group and the reactive hydroxyl and acetal functionalities could be exploited to create novel chiral building blocks for applications in areas such as asymmetric catalysis or chiroptical materials.

Table 2: Synthetic Utility of the 1,3-Dioxane Scaffold

| Dioxane Derivative | Synthetic Transformation | Resulting Structures |

| Benzo rsc.orgclockss.orgdioxin-4-ones | Amidation | Salicylamides rsc.orgnih.gov |

| 1,3-Dioxane-4,6-diones | Knoevenagel condensation/Michael addition | Polyfunctionalized heterocyclic compounds clockss.org |

| 1,3-Dioxanes | Regioselective ring-opening | Partially protected polyols researchgate.net |